molecular formula C30H28N4O7 B13858809 N-FMOC Mitomycin C

N-FMOC Mitomycin C

Katalognummer: B13858809
Molekulargewicht: 556.6 g/mol
InChI-Schlüssel: SHPYTDAANNYACA-QDJHNDFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-FMOC Mitomycin C is a derivative of Mitomycin C, a potent antineoplastic antibiotic originally isolated from the bacterium Streptomyces caespitosus. The addition of the 9-fluorenylmethoxycarbonyl (FMOC) group to Mitomycin C enhances its stability and allows for targeted delivery in various therapeutic applications. Mitomycin C is known for its ability to cross-link DNA, thereby inhibiting DNA synthesis and leading to cell death, making it a valuable compound in cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-FMOC Mitomycin C involves the protection of the amino group of Mitomycin C with the FMOC group. This is typically achieved through a reaction with FMOC chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques to obtain this compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification is typically achieved through large-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-FMOC Mitomycin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the FMOC group can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylmethanol .

Wissenschaftliche Forschungsanwendungen

N-FMOC Mitomycin C has a wide range of scientific research applications, including:

Wirkmechanismus

N-FMOC Mitomycin C exerts its effects primarily through the inhibition of DNA synthesis. The FMOC group enhances the stability and solubility of Mitomycin C, allowing for more efficient delivery to target cells. Once inside the cell, this compound is activated to form a bifunctional alkylating agent that cross-links DNA strands. This cross-linking prevents DNA replication and transcription, leading to cell death. The molecular targets include guanine and cytosine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair .

Vergleich Mit ähnlichen Verbindungen

N-FMOC Mitomycin C is unique compared to other similar compounds due to the presence of the FMOC group, which enhances its stability and allows for targeted delivery. Similar compounds include:

Eigenschaften

Molekularformel

C30H28N4O7

Molekulargewicht

556.6 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate

InChI

InChI=1S/C30H28N4O7/c1-14-23(31)26(36)22-20(13-40-28(32)37)30(39-2)27-21(11-33(30)24(22)25(14)35)34(27)29(38)41-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21,27H,11-13,31H2,1-2H3,(H2,32,37)/t20-,21+,27+,30-,34?/m1/s1

InChI-Schlüssel

SHPYTDAANNYACA-QDJHNDFYSA-N

Isomerische SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N

Kanonische SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.